[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)
Description
This ruthenium(II) complex belongs to the family of olefin metathesis catalysts, distinguished by its mixed-ligand architecture. The core structure comprises:
- A 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (NHC) ligand, providing strong σ-donor and weak π-acceptor properties to stabilize the Ru center .
- A 3-phenylindenylidene ligand, which enhances thermal stability and modulates catalytic activity .
- A pyridyl ligand and two chloride ions, completing the octahedral coordination geometry .
This complex is widely utilized in ring-opening metathesis polymerization (ROMP) and cross-metathesis reactions due to its balance of activity and stability . Its structural nuances, such as the indenylidene moiety, differentiate it from earlier-generation Grubbs catalysts .
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C15H10.C5H4N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;1-2-4-6-5-3-1;;;/h9-12H,7-8H2,1-6H3;1-9,11H;1-4H;2*1H;/q;;-1;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYDLLLFIIYFGS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1=CC=N[C-]=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40Cl2N3Ru- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031262-76-6 | |
| Record name | [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-phenyl-1h-inden-1-ylidene)(pyridine)-ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities. Ruthenium complexes are known for their diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
This ruthenium complex is synthesized through various methods involving imidazolidinylidene ligands and ruthenium dichloride precursors. The synthesis typically yields pink-brown to red-purple crystals, characterized by techniques such as NMR spectroscopy and X-ray crystallography to confirm the structural integrity and coordination environment of the metal center .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the effectiveness of this compound as an anticancer agent. The following table summarizes the IC50 values obtained from studies involving different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.39 | |
| A549 (Lung) | 0.82 | |
| A2780cis (Ovarian) | 0.39 | |
| MRC-5 (Non-tumor Lung) | 13 |
The compound exhibited significant cytotoxicity against cisplatin-resistant ovarian cancer cells, indicating its potential as an alternative treatment option for resistant cancer types .
The biological activity of ruthenium complexes often involves interactions with cellular components such as DNA. Studies suggest that this compound can bind to DNA, leading to cleavage and subsequent apoptosis in cancer cells. Molecular docking analyses indicate that it binds effectively to hydrophobic pockets within target proteins like BCL-2, which is involved in regulating apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this ruthenium complex has demonstrated antimicrobial activity against various bacterial strains. The following table outlines the antibacterial efficacy measured by minimum inhibitory concentration (MIC):
| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Bacillus subtilis | 0.39 | 21 ± 1.41 |
| Staphylococcus aureus | 0.15 | 18 ± 1.00 |
| Escherichia coli | 0.25 | 15 ± 0.90 |
These results indicate that the compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria .
Antioxidant Activity
Ruthenium complexes are also evaluated for their antioxidant capabilities. The DPPH radical scavenging assay results show that this compound possesses strong antioxidant properties, outperforming standard antioxidants like ascorbic acid in reducing oxidative stress markers .
Case Studies and Clinical Implications
Recent studies have highlighted the potential of ruthenium complexes in clinical settings. For instance, a study involving a series of ruthenium complexes showed promising results in reducing tumor growth in animal models when administered alongside conventional chemotherapy agents . These findings suggest that further exploration into combinatorial therapies could enhance treatment efficacy.
Scientific Research Applications
Anticancer Activity
A comprehensive study assessed the anticancer potential of various ruthenium(II) complexes, including those similar to the compound . It was found that these complexes exhibited IC50 values ranging from 0.03 to 20 μM against different cancer types, indicating strong cytotoxic effects particularly against triple-negative breast cancer (TNBC) cells .
In Vivo Studies
In vivo experiments demonstrated that ruthenium compounds could significantly reduce tumor volumes and improve survival rates in animal models bearing Ehrlich ascites carcinoma. The study reported a substantial decrease in viable ascites cell counts and body weight changes indicative of effective tumor control .
Selectivity and Toxicity
Ruthenium complexes have shown selectivity towards cancer cells over normal cells, which is a desirable trait for chemotherapeutic agents. For instance, compounds were observed to have higher IC50 values for normal human cells compared to cancerous ones, suggesting a reduced risk of systemic toxicity .
Comparative Data Table
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Ru(II)Cp | 0.39 | MDA-MB-231 (TNBC) | ROS generation, DNA binding |
| Ru(II)Complex | 0.32 | T47D (ER+ Breast Cancer) | PARP inhibition |
| Ru(II)Complex | 20 | HCT116 (Colon Cancer) | Apoptosis induction |
Comparison with Similar Compounds
Key Findings:
- The target compound exhibits lower room-temperature activity than Grubbs II but achieves comparable conversions at elevated temperatures (70°C) .
- The 3-phenylindenylidene ligand confers superior thermal stability (decomposition onset at ~190°C) compared to benzylidene-based analogs (~140–160°C) .
- Pyridyl coordination reduces phosphine lability, improving catalyst lifetime in polar solvents .
Polymerization Performance in ROMP
Studies using norbornene derivatives () reveal:
- Target Compound (M31 in ): Produces polymers with PDI 1.2–1.5 and controlled molecular weights (Mn = 10–50 kDa) under living polymerization conditions .
- Grubbs II: Faster initiation but broader PDIs (~1.3–2.0) due to competing chain-transfer reactions .
- Hoveyda-Grubbs: Slower initiation but narrower PDIs (~1.1–1.4) in low-polarity solvents .
Substrate Scope and Selectivity
- The target complex shows enhanced activity toward sterically hindered olefins , attributed to the bulky NHC ligand .
- In contrast, indenylidene-phosphine complexes (e.g., TCI America’s (3-Ph-indenylidene)Ru(PCy₃)₂Cl₂) are less effective for electron-deficient substrates .
Data Tables
Table 1: Structural and Performance Metrics
| Property | Target Compound | Grubbs II | Hoveyda-Grubbs |
|---|---|---|---|
| Initiation Rate (ROMP, RT) | Low | High | Moderate |
| Thermal Stability (°C) | 190–199 | 140–150 | 160–170 |
| PDI Range | 1.2–1.5 | 1.3–2.0 | 1.1–1.4 |
| Preferred Solvents | DCM, THF, DMF | DCM | Toluene |
Table 2: Ligand Impact on Catalytic Activity
Preparation Methods
N-Heterocyclic Carbene (NHC) Ligand Synthesis
The bis(2,4,6-trimethylphenyl)imidazolidinylidene ligand is synthesized via a two-step process. First, 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride is prepared by condensing 2,4,6-trimethylaniline with glyoxal, followed by cyclization using hydrochloric acid. The imidazolidinium salt is then deprotonated using a strong base (e.g., potassium hexamethyldisilazide) to generate the free carbene ligand.
Key Reaction:
This step typically achieves >90% yield under anhydrous tetrahydrofuran (THF) at −78°C.
Indenylidene Ligand Preparation
The 3-phenylindenylidene ligand is synthesized via Friedel-Crafts alkylation of indene with benzoyl chloride, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The resulting indenylidene is isolated as a crystalline solid with 75–85% yield.
Ruthenium Precursor Complexation
Dichlororuthenium Intermediate Formation
The ruthenium starting material, RuCl₂(PPh₃)₃ , is prepared by reducing RuCl₃·xH₂O under hydrogen atmosphere in the presence of triphenylphosphine. This precursor serves as the foundation for subsequent ligand substitutions.
Reaction Conditions:
Final Complex Assembly
Sequential Ligand Substitution
The target compound is synthesized via stepwise ligand exchange (Figure 1):
-
NHC Coordination : RuCl₂(PPh₃)₃ reacts with the free carbene ligand in dichloromethane (DCM) at room temperature, displacing one PPh₃ ligand.
-
Indenylidene Incorporation : The intermediate is treated with 3-phenylindenylidene in toluene under reflux, replacing the second PPh₃.
-
Pyridyl Ligand Addition : Pyridine is introduced to displace the final PPh₃ ligand, yielding the desired complex.
Optimized Parameters:
| Step | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 25°C | 2 | 85 |
| 2 | Toluene | 110°C | 6 | 78 |
| 3 | THF | 60°C | 4 | 92 |
Characterization Data:
Alternative One-Pot Synthesis
A streamlined one-pot method involves reacting RuCl₃·xH₂O directly with the NHC ligand, indenylidene, and pyridine in a mixture of methanol and DCM. This approach reduces purification steps but requires stringent stoichiometric control:
Reaction Scheme:
Conditions:
Industrial-Scale Production
American Elements reports a modified protocol for high-purity batches (99.99%) using tricyclohexylphosphine as a stabilizing agent. While this method substitutes pyridine with phosphine, it provides insights into scalability:
Critical Factors:
-
Purity Control : Submicron filtration removes residual ligands.
Challenges and Optimization
Q & A
Basic Research Questions
Q. How can polymerization conditions be optimized using this catalyst to control polymer dispersity (PDI) and molecular weight?
- Methodological Approach :
- Systematically vary the monomer-to-catalyst ratio (e.g., 1:499 to 50:450) and monitor outcomes via gel permeation chromatography (GPC). Higher monomer loads often increase PDI due to chain-transfer side reactions .
- Use inert solvents (e.g., dry CHCl) to minimize initiation delays and improve living polymerization characteristics .
- For dye-functionalized polymers, balance comonomer ratios (e.g., bicyclo[2.2.1]hept-5-ene derivatives) to mitigate PDI broadening caused by steric hindrance .
Q. What characterization methods are most effective for analyzing thermal properties of polymers synthesized with this catalyst?
- Methodological Approach :
- Perform differential scanning calorimetry (DSC) to measure glass transition temperatures (). Note that trends depend on comonomer composition; e.g., rigid comonomers increase , while bulky substituents reduce it .
- Complement with thermogravimetric analysis (TGA) to assess thermal stability, particularly for bio-derived polymers with fatty acid moieties .
Q. How does temperature influence catalytic efficiency in olefin metathesis reactions?
- Methodological Approach :
- Conduct reactions at elevated temperatures (e.g., 70°C) to enhance activity in sluggish substrates, as observed in ring-closing metathesis (RCM) of diethyl diallymalonate .
- Optimize solvent choice (e.g., fluorinated aromatics) to stabilize transition states and reduce decomposition at high temperatures .
Advanced Research Questions
Q. How can NMR spectroscopy elucidate mechanistic details of metathesis reactions catalyzed by this complex?
- Methodological Approach :
- Use H and C NMR to track ruthenacyclobutane intermediates. EXSY (exchange spectroscopy) experiments at low temperatures (-87°C) reveal activation energies for stereochemical exchanges in metallacycles .
- Monitor protonolysis pathways (e.g., trifluoroacetic acid) to generate active species, achieving >98% yield of ruthenacyclobutanes at -40°C .
Q. What strategies control polymer tacticity when using this catalyst in stereoselective ROMP?
- Methodological Approach :
- Select monomers with chiral centers (e.g., methyl-N-(1-phenylethyl)-2-azabicycloheptene) to induce syndiotactic or isotactic microstructures. Analyze olefinic proton resonances via H NMR: sharp peaks at 5.32 ppm indicate high cis,syndiotactic regularity .
- Compare initiator efficiency with Mo/W-based catalysts to tailor tacticity for applications requiring stereochemical precision .
Q. How can photophysical properties of dye-functionalized polymers synthesized with this catalyst be systematically assessed?
- Methodological Approach :
- Employ UV-vis absorption and photoluminescence spectroscopy (excitation at 395 nm) to study triplet-triplet annihilation (TTA) in up-converting materials. Correlate emission intensity with dye loading (e.g., naphthalimide derivatives) .
- Optimize polymerization stoichiometry to prevent fluorescence quenching caused by aggregation at high dye concentrations .
Data Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
